molecular formula C18H26N2O5S B2422720 Methyl 4-((4-(2-(hydroxymethyl)pyrrolidin-1-yl)piperidin-1-yl)sulfonyl)benzoate CAS No. 1448052-52-5

Methyl 4-((4-(2-(hydroxymethyl)pyrrolidin-1-yl)piperidin-1-yl)sulfonyl)benzoate

Cat. No.: B2422720
CAS No.: 1448052-52-5
M. Wt: 382.48
InChI Key: OSXYWSJGGFAGTJ-UHFFFAOYSA-N
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Description

“Methyl 4-((4-(2-(hydroxymethyl)pyrrolidin-1-yl)piperidin-1-yl)sulfonyl)benzoate” is a complex organic compound. It contains functional groups such as a methyl ester, a sulfonyl group, and two nitrogen-containing rings (a pyrrolidine and a piperidine ring). These types of compounds are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by spectroscopic methods such as FTIR, NMR, and UV-Vis spectrometry . Computational methods like density functional theory (DFT) could also be used to predict the structure .

Scientific Research Applications

Synthesis of Piperidines and Pyrrolidines

A key application of the mentioned compound lies in the synthesis of piperidines and pyrrolidines. For instance, a study detailed a new route to synthesize piperidines, pyrrolizidines, indolizidines, and quinolizidines through cyclization of acetylenic sulfones with beta and gamma-chloroamines. This method provided a pathway for the enantioselective total synthesis of several dendrobatid alkaloids, showcasing the utility of such compounds in complex organic syntheses (Back & Nakajima, 2000).

Antimicrobial and Antifungal Activities

Another significant application is found in the antimicrobial and antifungal domains. Monoterpene derivatives, for instance, have shown great biological relevance, with certain pyrrolidine derivatives exhibiting activity against fungi and bacteria, including methicillin-resistant Staphylococcus aureus (Masila et al., 2020). This underscores the potential of such compounds in developing new antimicrobial agents.

Metabolic Studies and Drug Metabolism

In vitro metabolic fate studies have also utilized analogs of the compound, particularly in the context of synthetic cannabinoid receptor agonists. These studies have identified key metabolic pathways, including ester hydrolysis and oxidation, which are crucial for the identification of these compounds in biological samples and for understanding their pharmacokinetic profiles (Richter et al., 2022).

Crystallography and Molecular Structure

Research in crystallography and the molecular structure of related compounds has provided insights into the conformation and packing of molecules in crystals. Studies have explored the molecular and crystal structures of various hydroxy derivatives of hydropyridine, which serve as models for understanding the role of intramolecular and intermolecular hydrogen bonds in molecular packing (Kuleshova & Khrustalev, 2000).

Environmental Impact Studies

Environmental impact studies have also been conducted to assess the effects of related compounds, such as sulfometuron methyl, on ground water and stream quality. These studies provide crucial data on the persistence and movement of such compounds in the environment, which is vital for their safe and responsible use (Neary & Michael, 1989).

Properties

IUPAC Name

methyl 4-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-25-18(22)14-4-6-17(7-5-14)26(23,24)19-11-8-15(9-12-19)20-10-2-3-16(20)13-21/h4-7,15-16,21H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXYWSJGGFAGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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